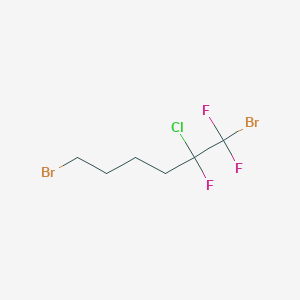

1,6-二溴-2-氯-1,1,2-三氟己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

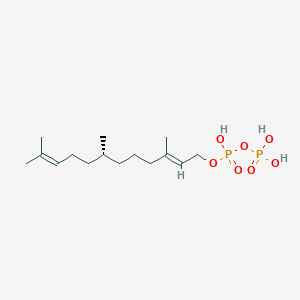

The compound 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is a halogenated hydrocarbon with multiple bromine and chlorine atoms, as well as fluorine substitutions. This structure suggests potential reactivity due to the presence of halogens, which can participate in various chemical reactions, particularly substitutions and eliminations.

Synthesis Analysis

The synthesis of halogenated compounds similar to 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane often involves halogenation reactions. For instance, the addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene induced by UV-radiation can lead to compounds with multiple halogen atoms . Although the exact synthesis of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is not detailed in the provided papers, similar methodologies could be applied, such as halogenation, free radical reactions, or via intermediates in photochemically initiated reactions.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often complex due to the presence of multiple isomers and conformers. For example, 1,2-dibromoethyl-trichlorosilane exists in three conformers in the gas and liquid phases, which are determined by torsion angles and can be studied using techniques like gas-phase electron diffraction and spectroscopy . Similarly, the structure of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane would likely exhibit conformational isomerism and could be analyzed using similar methods.

Chemical Reactions Analysis

Halogenated compounds like 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane can undergo various chemical reactions. The photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene, for example, yields products with multiple halogen substitutions . Electrochemical reduction of dibromohexanes at silver cathodes in dimethylformamide has been shown to result in the reduction of carbon-bromine bonds, leading to various products depending on the position of the bromine atoms . These studies suggest that 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane could also participate in similar reactions, such as reductions or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. For instance, the NMR investigations of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provide insights into the chemical shifts and coupling constants, which are affected by the halogen atoms' positions and the molecule's overall geometry . The electron diffraction study of 1,2-difluorotetrachloroethane reveals the existence of trans and gauche isomers, indicating that the physical properties such as boiling point and solubility could vary with the molecular conformation . These properties for 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane would similarly be determined by its unique halogen arrangement and molecular geometry.

科学研究应用

光化学反应和全氟化合物的合成:Dědek和Chvátal(1986年)的研究探讨了1,2-二溴-1-氯三氟乙烷与氯三氟乙烯的光化学引发反应,导致形成1,6-二溴-2-氯-1,1,2-三氟己烷。这个反应是合成全氟化合物如全氟-1,3-丁二烯和全氟-1,3,5-己三烯的过程的一部分(Dědek & Chvátal,1986年)。

核磁共振(NMR)研究:Hinton和Jaques(1975年)的研究对结构类似于1,6-二溴-2-氯-1,1,2-三氟己烷的化合物2-氯-1,4-二溴-1,2,2-三氟丁烷进行了全面的核磁共振研究。这项研究侧重于确定化学位移和耦合常数,有助于更好地理解这类化合物的分子结构和动力学(Hinton & Jaques, 1975)。

电化学还原研究:Mubarak和Peters(1995年)研究了在碳阴极上对各种二卤己烷,包括1,6-二溴己烷,进行的电化学还原。他们的研究揭示了碳-溴键的还原断裂和各种还原产物的形成,阐明了化合物如1,6-二溴-2-氯-1,1,2-三氟己烷的电化学行为(Mubarak & Peters, 1995)。

通过NMR光谱学进行构象分析:Weigert等人(1970年)对使用NMR光谱学研究卤代乙烷的构象平衡提供了有助于理解化合物如1,6-二溴-2-氯-1,1,2-三氟己烷的构象动力学的见解(Weigert, Winstead, Garrels, & Roberts, 1970)。

氟烷基衍生物的合成:Büttner,Desens,Michalik和Langer(2011年)探讨了氟烷基三酮的合成,提供了一种方法论,可应用于合成和操纵化合物如1,6-二溴-2-氯-1,1,2-三氟己烷(Büttner,Desens,Michalik,& Langer,2011年)。

安全和危害

属性

IUPAC Name |

1,6-dibromo-2-chloro-1,1,2-trifluorohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2ClF3/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXDDFBZPHVKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(F)(F)Br)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382121 |

Source

|

| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane | |

CAS RN |

126828-28-2 |

Source

|

| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)